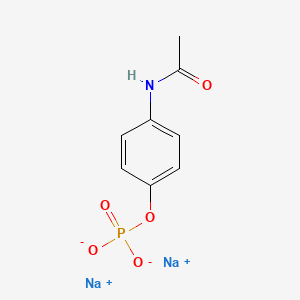

Disodium 4-acetamidophenyl phosphate

Description

Disodium 4-acetamidophenyl phosphate is an organophosphate compound characterized by its acetamidophenyl group bonded to a phosphate moiety. This structural feature distinguishes it from simpler phosphate salts like disodium hydrogen phosphate (Na₂HPO₄). The compound is primarily utilized in biochemical and pharmaceutical research, particularly as a substrate or intermediate in enzymatic assays and synthetic pathways. Its stability, solubility, and reactivity are influenced by the acetamidophenyl group, which modifies its electronic and steric properties compared to unsubstituted phosphate salts .

Properties

CAS No. |

75966-17-5 |

|---|---|

Molecular Formula |

C8H8NNa2O5P |

Molecular Weight |

275.11 g/mol |

IUPAC Name |

disodium;(4-acetamidophenyl) phosphate |

InChI |

InChI=1S/C8H10NO5P.2Na/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;;/h2-5H,1H3,(H,9,10)(H2,11,12,13);;/q;2*+1/p-2 |

InChI Key |

ZDUWZCWKBAGDSL-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of disodium 4-acetamidophenyl phosphate typically involves the phosphorylation of 4-acetamidophenol. This process can be achieved through the reaction of 4-acetamidophenol with phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to neutralize the reaction mixture and form the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-acetamidophenyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to 4-acetamidophenol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under mild conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Regeneration of 4-acetamidophenol.

Substitution: Formation of various substituted phosphates.

Scientific Research Applications

Pharmacological Applications

Analgesic and Antipyretic Properties

Disodium 4-acetamidophenyl phosphate has been studied for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. Research indicates that this compound exhibits effects comparable to those of acetaminophen, making it a candidate for pain management therapies. In a patent detailing its formulation, the compound demonstrated effective solubility in water (up to 50 g per 100 mL), facilitating its use in various administration routes, including oral and parenteral methods .

Toxicity Profile

The toxicity of this compound is reported to be similar to that of acetaminophen, with a lethal dose (DL50) of approximately 1,200 mg/kg in animal studies. This suggests that while it may offer therapeutic benefits, caution is warranted regarding dosage to prevent hepatotoxicity, a known risk associated with acetaminophen .

Biochemical Applications

Substrate for Enzymatic Assays

In biochemical research, this compound serves as a substrate for various enzyme assays. It has been utilized to measure the activity of phosphatases, including the phosphatase and tensin homologue deleted on chromosome 10 (PTEN). This application is crucial for understanding enzyme kinetics and the biochemical pathways involving phosphate groups .

Case Studies

Case Study 1: Drug Interaction Studies

In one study, this compound was evaluated for its interactions with cholesterol absorption inhibitors. The results indicated that the compound could modify the absorption dynamics of cholesterol in vivo, suggesting potential applications in managing hyperlipidemia alongside traditional therapies .

Case Study 2: Intestinal Absorption Research

A study investigating the intestinal absorption of paracetamol derivatives utilized this compound as a model compound. The findings revealed insights into how hyperglycemia affects drug metabolism and excretion, highlighting the importance of this compound in pharmacokinetic studies .

Mechanism of Action

The mechanism of action of disodium 4-acetamidophenyl phosphate involves its interaction with specific molecular targets. It can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes. This compound can also interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 4-Nitrophenyl Phosphate Disodium Salt

- Chemical Structure: The nitro group (-NO₂) at the para position contrasts with the acetamido group (-NHCOCH₃) in Disodium 4-acetamidophenyl phosphate.

- Applications: 4-Nitrophenyl phosphate is widely used as a phosphatase substrate due to its chromogenic properties, releasing yellow 4-nitrophenol upon enzymatic cleavage . this compound may serve specialized roles in acetyltransferase or phosphatase assays, though specific applications are less documented.

- Stability :

2.2. Creatinine Phosphate Disodium Salt

- Function : Acts as a precursor to creatinine in biochemical pathways.

- Stability : Decomposes into creatine and phosphate under acidic conditions (pH < 3.5), limiting its use in low-pH formulations .

- Comparison :

2.3. Disodium Hydrogen Phosphate (Na₂HPO₄)

- Applications : A ubiquitous buffering agent in water treatment, textiles, and pharmaceuticals. Also used as a catalyst in organic synthesis (e.g., one-pot chromene synthesis) .

- Biological Effects: Reduces bacterial growth rates in Shiga toxin-producing E.

- Contrast :

Research Findings and Industrial Relevance

- Enzymatic Assays : While 4-nitrophenyl phosphate is a gold standard for phosphatase activity, this compound’s acetamido group may enable niche applications in acetyltransferase or sulfotransferase assays .

- This compound’s aromatic group could enhance antimicrobial specificity .

- Industrial Use : Disodium phosphate is a precursor for polyphosphates in corrosion inhibition, whereas this compound’s applications remain confined to research settings .

Biological Activity

Disodium 4-acetamidophenyl phosphate (also known as this compound) is a compound that has garnered interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C₈H₈NNa₂O₄P

- Molecular Weight : 239.1 g/mol

- CAS Number : 102-72-5

This compound primarily acts as a substrate for various phosphatases, which are enzymes that catalyze the removal of phosphate groups from molecules. This activity is crucial in many biological processes, including:

- Signal Transduction : Phosphatases play a vital role in cellular signaling pathways by dephosphorylating proteins, thereby modulating their activity and function.

- Metabolic Regulation : The compound's interaction with phosphatases can influence metabolic pathways, affecting energy production and utilization within cells.

Applications in Research

This compound has several applications across different fields of research:

- Biochemical Assays : It is commonly used as a substrate in enzyme assays to study phosphatase activity. This allows researchers to investigate enzyme kinetics and mechanisms effectively.

- Drug Development : The compound aids in the pharmaceutical industry by assessing the effects of potential drug candidates on enzymatic activity, which is essential for designing effective medications.

- Protein Labeling : It is utilized for labeling proteins to track and study their interactions in various biological processes, enhancing the understanding of cellular functions.

- Environmental Testing : this compound can be employed in assays to detect phosphatase activity in environmental samples, contributing to studies on soil health and pollution monitoring.

Case Study 1: Enzyme Kinetics

A study published in Journal of Biological Chemistry investigated the kinetics of alkaline phosphatase using this compound as a substrate. The results demonstrated that varying concentrations of the substrate significantly affected the reaction rate, providing insights into enzyme efficiency under different conditions .

Case Study 2: Drug Interaction Studies

In another research article, this compound was used to evaluate the impact of a novel cholesterol absorption inhibitor on phosphatase activity. The study found that the inhibitor altered enzymatic responses, suggesting potential therapeutic applications for managing cholesterol levels .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.